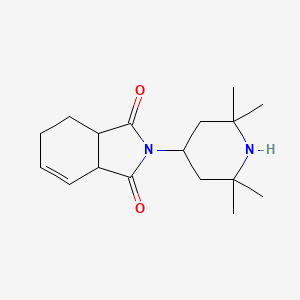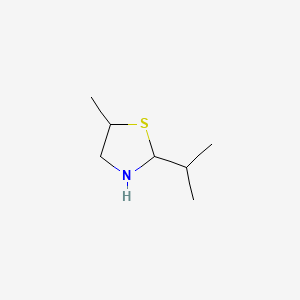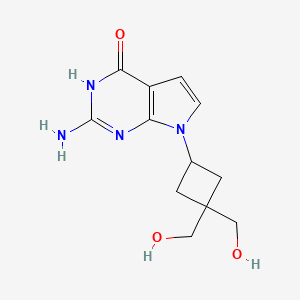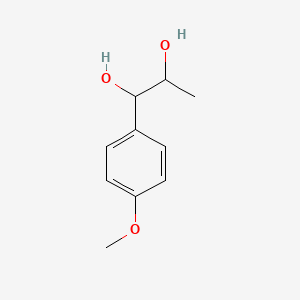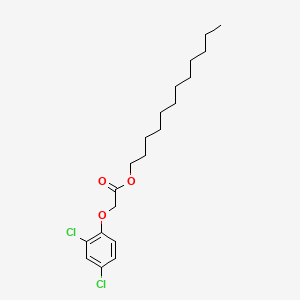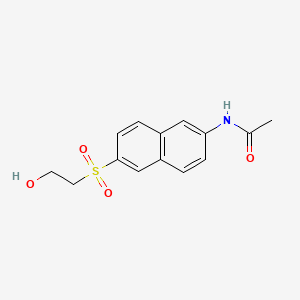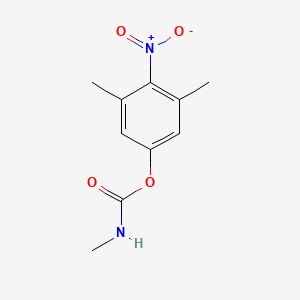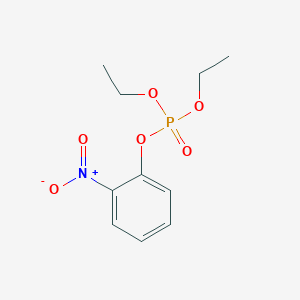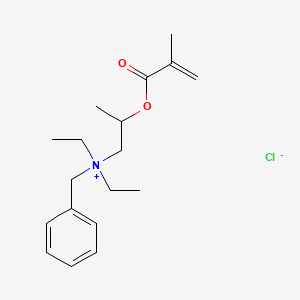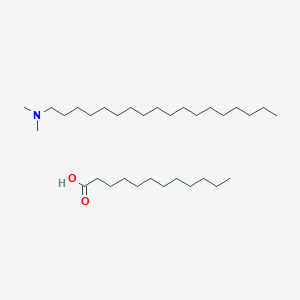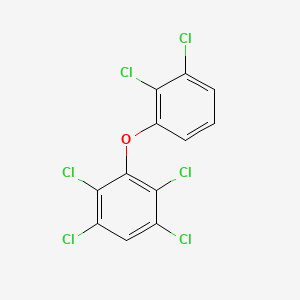
2,2',3,3',5,6-Hexachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,3’,5,6-Hexachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H4Cl6O. It belongs to the class of polychlorinated diphenyl ethers, which are known for their stability and persistence in the environment
Métodos De Preparación
The synthesis of 2,2’,3,3’,5,6-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process can be controlled to achieve the desired level of chlorination . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
2,2’,3,3’,5,6-Hexachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of chlorinated phenols and other by-products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the dechlorination of the compound.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Aplicaciones Científicas De Investigación
2,2’,3,3’,5,6-Hexachlorodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Research on its biological effects helps in understanding the impact of chlorinated compounds on living organisms.
Medicine: Studies on its potential toxicological effects contribute to the development of safety guidelines for exposure.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’,3,3’,5,6-Hexachlorodiphenyl ether involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions. The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to prolonged biological effects. Molecular targets include various enzymes and receptors involved in metabolic processes .
Comparación Con Compuestos Similares
2,2’,3,3’,5,6-Hexachlorodiphenyl ether can be compared with other polychlorinated diphenyl ethers such as:
2,2’,3,4,4’,6-Hexachlorodiphenyl ether: Similar in structure but with different chlorine substitution patterns, leading to variations in chemical reactivity and biological effects.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another chlorinated compound with distinct properties and applications.
The uniqueness of 2,2’,3,3’,5,6-Hexachlorodiphenyl ether lies in its specific chlorine substitution pattern, which influences its chemical behavior and environmental persistence.
Propiedades
Número CAS |
727738-90-1 |
|---|---|
Fórmula molecular |
C12H4Cl6O |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
1,2,4,5-tetrachloro-3-(2,3-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-2-1-3-8(9(5)16)19-12-10(17)6(14)4-7(15)11(12)18/h1-4H |
Clave InChI |
ZVPXTJYWPPQWHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


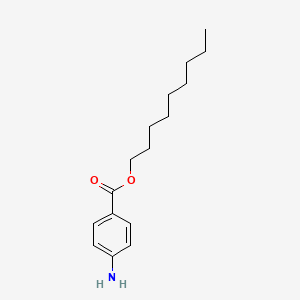
![1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone](/img/structure/B12668910.png)
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)
